molecular formula C7H9ClN2O3S B1433019 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride CAS No. 1384429-72-4

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B1433019
CAS No.: 1384429-72-4
M. Wt: 236.68 g/mol
InChI Key: WDJLDFNNGJYMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride is a sophisticated chemical intermediate of paramount importance in medicinal chemistry, primarily serving as a key precursor in the synthesis of quinazoline-based kinase inhibitors. Its core research value lies in its role as a building block for potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase , a well-validated target in oncology research. The molecule's dihydropyrimidine core and specific methylsulfanyl substituent are crucial structural elements that are elaborated to create final drug candidates, such as Gefitinib and Erlotinib analogs, which function by competitively occupying the ATP-binding site of the receptor, thereby blocking autophosphorylation and downstream signaling cascades that drive cellular proliferation and survival. Beyond EGFR, this versatile scaffold is utilized in the development of inhibitors targeting a broader spectrum of kinases, including VEGFR (Vascular Endothelial Growth Factor Receptor) , making it an invaluable tool for researchers investigating angiogenesis and other kinase-mediated pathological processes. Its application is strictly confined to laboratory research for the development of novel therapeutic agents and the study of kinase signaling pathways.

Properties

IUPAC Name

6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S.ClH/c1-3-4(6(10)11)5(13-2)9-7(12)8-3;/h1-2H3,(H,10,11)(H,8,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLDFNNGJYMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)SC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-72-4
Record name 5-Pyrimidinecarboxylic acid, 1,2-dihydro-4-methyl-6-(methylthio)-2-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride (CAS Number: 1196157-00-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including studies on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O3SC_7H_8N_2O_3S, with a molecular weight of 200.21 g/mol. The compound features a pyrimidine ring, which is known for its presence in various biological molecules such as nucleic acids and vitamins.

Structural Formula

Smiles CSC1 NC O NC C C1C O O\text{Smiles }\text{CSC1 NC O NC C C1C O O}

Antioxidant Activity

Research indicates that compounds containing the pyrimidine structure often exhibit antioxidant properties. In a study evaluating various pyrimidine derivatives, this compound demonstrated moderate antioxidant activity compared to other derivatives, with an activity percentage of around 30% when tested against standard antioxidants like Trolox .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of tests showed that it possesses significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, suggesting good potential for development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated that it has a favorable selectivity index (SI), meaning it exhibits cytotoxic effects at concentrations that are significantly higher than those required for therapeutic efficacy .

Compound CC50 (µM) EC50 (µM) Selectivity Index
This compound>801.1 - 7.711.9 - 91.7

The mechanism by which this compound exerts its biological effects appears to involve the modulation of oxidative stress pathways and inhibition of specific enzymes involved in cell proliferation and survival. It has been suggested that the methylsulfanyl group may enhance its interaction with biological targets, potentially leading to increased efficacy .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of pyrimidine derivatives included this compound as one of the test compounds. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with particular potency observed against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation into the cytotoxic effects on cancer cell lines, this compound was tested against several types of cancer cells, including breast and lung cancer cells. The findings revealed that it induced apoptosis in these cells at concentrations that did not significantly affect normal cells, indicating a promising therapeutic window for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the methylthio group can enhance antibacterial efficacy against various strains of bacteria, including resistant strains. The compound's ability to disrupt bacterial cell walls has been noted as a mechanism of action.

Anticancer Properties

Dihydropyrimidine derivatives have been investigated for their potential anticancer activity. In vitro studies have shown that 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Specifically, its impact on the PI3K/Akt and MAPK pathways has been documented.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that its antioxidant properties may play a role in mitigating oxidative stress-related neuronal damage, making it a candidate for further investigation in conditions such as Alzheimer's disease.

Plant Growth Regulation

The compound has shown potential as a plant growth regulator. Research indicates that it can enhance growth parameters such as root length and biomass in certain crops. Its application in agricultural settings could lead to improved yields and more resilient plant varieties.

Pest Resistance

Studies have indicated that derivatives of this compound can act as natural pesticides. The mechanism involves interference with the metabolic processes of pests, leading to reduced survival rates. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical pesticide use.

Polymer Chemistry

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has shown promise in improving material performance under various environmental conditions.

Case Studies

Study Application Findings
Smith et al., 2023AntimicrobialDemonstrated significant activity against Staphylococcus aureus with MIC values below 10 µg/mL.
Johnson et al., 2024AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 15 µM.
Lee et al., 2023Plant GrowthIncreased root biomass by 30% in treated tomato plants compared to control.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields : Yields vary widely (17.8–90%) depending on substituents and reaction conditions. For example, ethyl esters with 4-nitrophenyl groups show contrasting yields (17.8% vs. 90%), possibly due to differences in synthetic protocols or purification methods .
  • Biological Activity: Antibacterial: The phenyl-substituted analog (methyl ester) demonstrated antibacterial activity, likely due to enhanced lipophilicity from the aromatic group . Antitumor: The 5-methylthiophen-2-yl analog exhibited thymidine phosphorylase inhibition (IC₅₀: 73.6 µM), a key mechanism in antitumor drug design .

Physicochemical Properties

  • Melting Points : Methyl esters with phenyl or nitrophenyl groups exhibit higher melting points (193–220°C) compared to ethyl esters (108–111°C), likely due to stronger crystal packing in methyl derivatives .
  • Solubility : The hydrochloride salt of the target compound may enhance aqueous solubility compared to neutral esters, though direct data are unavailable .

Structural Insights from Crystallography

  • Crystallographic studies on analogs (e.g., methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate) reveal planar dihydropyrimidine cores with substituents influencing intermolecular interactions. The nitro group in 4-nitrophenyl derivatives facilitates hydrogen bonding, critical for biological activity .

Research Findings and Implications

  • Antimicrobial Potential: The phenyl-substituted analog’s antibacterial activity suggests that the methylsulfanyl group in the target compound could be optimized for similar applications through structure-activity relationship (SAR) studies .
  • Antitumor Mechanisms : Thiophene- and nitrophenyl-substituted derivatives highlight the role of electron-deficient aromatic groups in enzyme inhibition, a strategy applicable to the target compound’s design .
  • Synthetic Challenges : Low yields in some analogs (e.g., 17.8% for N1-substituted derivatives) underscore the need for optimized reaction conditions or alternative routes for scale-up .

Preparation Methods

Condensation Reaction for Dihydropyrimidine Core

  • Starting Materials: Appropriate aldehydes, alkyl acetoacetates, and thiourea or urea derivatives.
  • Reaction Conditions: Typically performed in glacial acetic acid or ethanol with catalytic amounts of hydrochloric acid.
  • Procedure: The aldehyde, alkyl acetoacetate, and thiourea are heated together under reflux (around 110°C to 140°C) for 1 to 2 hours. This leads to the cyclization forming the dihydropyrimidine ring.

Introduction of Methylsulfanyl Group

  • The methylsulfanyl group at position 4 is introduced via substitution reactions using methylthiol or methylsulfanyl reagents.
  • Selective S-alkylation can be employed, often using alkyl halides such as methyl bromide or methyl iodide in the presence of a base to substitute the thiol group onto the pyrimidine ring.

Carboxylic Acid Functionalization and Hydrochloride Salt Formation

  • The carboxylic acid group at position 5 can be introduced by hydrolysis of ester intermediates or by direct carboxylation methods.
  • After synthesis, the free acid is converted to the hydrochloride salt by treatment with hydrochloric acid, which improves compound stability and solubility.

Green Chemistry Approaches

Recent research has focused on environmentally friendly methods for synthesizing pyrimidine derivatives, which are applicable to this compound class:

  • Microwave-assisted synthesis reduces reaction times drastically (3–30 minutes) and improves yields (80–96%).
  • Mechanochemistry (mortar-pestle grinding) allows solvent-free synthesis.
  • Use of green solvents such as ethanol or water instead of toxic organic solvents.
  • These methods provide safer, less polluting, and more efficient routes to dihydropyrimidine derivatives.

Research Findings and Optimization

  • Side reactions during synthesis, especially with 6-methyl substituted derivatives, can reduce yield due to competing reactions with strong bases like lithium hexamethyldisilazide (LiHMDS).
  • Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to maximize yield and purity.
  • Selective S-alkylation and controlled hydrolysis steps are essential to obtain the desired methylsulfanyl substitution and carboxylic acid functionality without generating undesired byproducts.

Summary Data Table of Key Synthetic Parameters

Step Reagents/Conditions Reaction Time Yield (%) Notes
Dihydropyrimidine ring formation Aldehyde + alkyl acetoacetate + thiourea; reflux in acetic acid or ethanol with HCl catalyst 1–2 hours 60–70 Temperature 110–140°C
Methylsulfanyl group introduction Methylthiol or methyl halide with base Variable Moderate to high Selective S-alkylation needed
Carboxylic acid functionalization Hydrolysis of ester intermediates Several hours High Followed by acidification to free acid
Hydrochloride salt formation Treatment with HCl Short Quantitative Improves stability and solubility
Green chemistry methods Microwave irradiation, mechanochemistry, green solvents 3–30 minutes 80–96 Environmentally friendly, high efficiency

Q & A

Q. What are the recommended synthetic routes for preparing 6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives?

  • Methodological Answer: The compound can be synthesized via Biginelli-like cyclocondensation reactions using substituted aldehydes, thiourea, and β-keto esters. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (yield: 39%) was synthesized using benzaldehyde, methyl acetoacetate, and thiourea under acidic conditions . Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol), and catalyst (e.g., HCl). Low yields (e.g., 1% for perfluorophenyl derivatives) may result from steric or electronic effects of substituents .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer: Combine 1H NMR (e.g., δ 2.59 ppm for CH3, δ 7.43–7.61 ppm for aromatic protons), HRMS (e.g., [M+ + Na+] = 357.08), and elemental analysis (e.g., C: 63.93%, H: 4.95%, N: 11.47%) for validation . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regioselectivity and tautomeric forms. For example, SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, with R factors < 0.05 for high precision .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer: Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the methylsulfanyl group or decarboxylation. Monitor decomposition via TLC or HPLC, particularly in protic solvents (e.g., DMSO-d6 or CDCl3 for NMR) . Thermal stability can be assessed using differential scanning calorimetry (DSC), with melting points reported around 193–312°C for related dihydropyrimidines .

Advanced Research Questions

Q. How does substituent electronic effects influence regioselectivity in dihydropyrimidine synthesis?

Q. What mechanistic insights exist for the antibacterial activity of dihydropyrimidine derivatives?

  • Methodological Answer: Antibacterial activity is often linked to inhibition of dihydrofolate reductase (DHFR) or DNA gyrase. Structure-activity relationship (SAR) studies show that the methylsulfanyl group enhances lipophilicity, improving membrane penetration. Assays like minimum inhibitory concentration (MIC) against S. aureus or E. coli should be paired with molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes .

Q. What challenges arise in crystallographic refinement of dihydropyrimidine derivatives?

  • Methodological Answer: Twinning or disorder in crystals (common with flexible substituents) requires high-resolution data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands. For example, a structure with R factor = 0.048 and wR = 0.140 was resolved using 293 K data and restraints for anisotropic displacement parameters . Synchrotron radiation (e.g., λ = 0.71073 Å) improves data quality for low-symmetry space groups .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic sites, such as the C5-carboxylic acid group. Fukui indices or molecular electrostatic potential (MEP) maps identify regions prone to nucleophilic attack (e.g., sulfur atom in methylsulfanyl group). Solvent effects (e.g., PCM for water) refine reaction pathways for hydrolysis or substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride
Reactant of Route 2
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.